6-Bromoisoquinoline 2-oxide
Overview
Description
6-Bromoisoquinoline 2-oxide (6-BIO) is an organic compound that is commonly used in scientific research as a tool to study the biochemical and physiological effects of various molecules. 6-BIO is a versatile compound with a wide range of applications, including synthetic organic chemistry, drug discovery, and studies of enzyme structure and function. 6-BIO has been used to study the mechanism of action of various drugs, the effects of various environmental factors on cellular metabolism, and the structure and function of enzymes.
Scientific Research Applications
1. Functionalized Isoquinoline N-Oxides Synthesis
6-Bromoisoquinoline 2-oxide has been utilized in the synthesis of functionalized isoquinoline N-oxides. Electrophilic cyclization of 2-alkynylbenzaldoximes with electrophiles leads to the formation of 4-iodoisoquinoline N-oxides or 4-bromoisoquinoline N-oxides. These compounds can be further functionalized via palladium-catalyzed cross-coupling reactions (Ding & Wu, 2008).
2. Application in Molecular Water Oxidation Catalysts
Research on ruthenium complexes containing 6-bromoisoquinoline as axial ligands has shown their potential as molecular water oxidation catalysts. These complexes, when used in acidic media with CeIV as a stoichiometric chemical oxidant, catalyze the oxidation of water. This indicates their potential utility in catalysis and environmental applications (Scherrer et al., 2016).
3. Synthesis of Indazoloisoquinolinamines
6-Bromoisoquinoline derivatives have been used in the synthesis of fluorescent indazoloisoquinolinamines. The process involves Suzuki coupling and Cadogan cyclization, highlighting the compound's role in synthesizing novel fluorescent materials (Balog, Riedl & Hajos, 2013).
4. Formation of Cyclopalladated Complexes
6-Bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes and triphenylphosphine have been synthesized using 6-bromoisoquinoline. These complexes demonstrate significant potential in Suzuki coupling and oxidation reactions, suggesting their application in organic synthesis and materials science (Xu et al., 2014).
5. Novel Chelating Ligands Incorporation
6-Bromoquinoline derivatives, including those derived from 6-bromoisoquinoline, have been used to create bidentate and tridentate ligands. These derivatives have shown unusual high emission quantum yields, indicating their potential use in optical materials and chemical sensing (Hu, Zhang & Thummel, 2003).
6. In Vitro Cytotoxic Evaluation
Compounds structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. This highlights the potential application of 6-bromoisoquinoline derivatives in cancer research and drug development (Delgado et al., 2012).
Properties
IUPAC Name |
6-bromo-2-oxidoisoquinolin-2-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNTUJSIGVWFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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